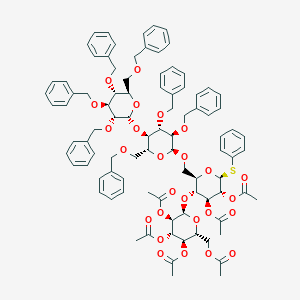
2,5-Diisopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diisopropylpiperazine (2,5-DiPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2,5-Diisopropylpiperazine is not well understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to interact with ion channels, including voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects
2,5-Diisopropylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Additionally, it has been shown to have analgesic properties, reducing pain in animal models. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Diisopropylpiperazine in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. Additionally, it has been shown to have a range of biological activities, making it a versatile tool for studying different biological processes. However, one of the limitations of using 2,5-Diisopropylpiperazine in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2,5-Diisopropylpiperazine. One area of interest is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, there is potential for the development of new materials based on its unique chemical structure. Finally, further research is needed to better understand its mechanism of action and its potential applications in different fields.
Conclusion
In conclusion, 2,5-Diisopropylpiperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a building block for the synthesis of novel materials. Further research is needed to better understand its mechanism of action and its potential applications in different fields.
Métodos De Síntesis
2,5-Diisopropylpiperazine can be synthesized using different methods, including the reaction of piperazine with isopropyl bromide, the reaction of piperazine with isopropyl alcohol, and the reaction of piperazine with isopropylamine. The most common method of synthesis is the reaction of piperazine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2,5-Diisopropylpiperazine as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,5-Diisopropylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been used as a building block for the synthesis of novel materials, including polymers and dendrimers.
Propiedades
IUPAC Name |
2,5-di(propan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHKEGZZQBHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(CN1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diisopropylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)


![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)






